molecular formula C8H6Cl2O B017752 2-(3,5-Dichlorophenyl)acetaldehyde CAS No. 109346-95-4

2-(3,5-Dichlorophenyl)acetaldehyde

Cat. No.: B017752
CAS No.: 109346-95-4
M. Wt: 189.04 g/mol
InChI Key: SBIYHGVIQIMBMG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetaldehydes and Substituted Phenyl Compounds

Halogenated organic compounds are fundamental in organic chemistry, serving as crucial intermediates and building blocks for a wide array of transformations, including cross-coupling reactions and nucleophilic substitutions. nih.gov Their utility extends to the synthesis of essential molecules in pharmaceuticals, agrochemicals, and materials science. nih.govacs.org Aldehydes, characterized by the formyl group, are themselves a cornerstone of synthesis due to their high reactivity. acs.orgugr.es The compound 2-(3,5-Dichlorophenyl)acetaldehyde exists at the intersection of these two important classes.

The phenyl group is a cyclic group of atoms with the formula C₆H₅. wikipedia.org Substituted phenyl rings are prevalent in medicinal chemistry and drug discovery. wisdomlib.orgnih.gov The nature and position of substituents on the phenyl ring can drastically alter a molecule's electronic properties, solubility, metabolic stability, and biological activity. nih.govontosight.ai The 3,5-dichloro substitution pattern on the phenyl ring of this particular acetaldehyde (B116499) is significant. The two chlorine atoms act as strong inductively withdrawing groups, which can influence the reactivity of the adjacent acetaldehyde moiety. wikipedia.org Therefore, this compound is not merely a simple aldehyde but a tailored molecule whose halogenated phenyl ring confers specific properties.

Conceptual Significance in Organic Synthesis and Chemical Transformations

The conceptual importance of this compound in organic synthesis stems from its dual functionality. The aldehyde group is a potent electrophile, making it a key reactant in numerous carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and additions of organometallic reagents. wikipedia.org It is a valuable synthon, primarily for introducing a hydroxyethyl (B10761427) group into a molecule. wikipedia.org

Simultaneously, the 3,5-dichlorophenyl group serves as a stable aromatic scaffold. This portion of the molecule can direct steric interactions and provides a site for further functionalization, although the chlorine atoms are less reactive in cross-coupling reactions than bromine or iodine. The presence of this di-halogenated ring makes the compound a valuable intermediate for synthesizing more complex molecules, including heterocyclic compounds and other substituted aromatics. nih.gov Research on the related compound, 2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde, has shown its utility as an intermediate in the creation of novel antimicrobial and anticancer agents, highlighting the potential of the 3,5-dichlorophenyl scaffold in developing bioactive molecules.

Overview of Current Academic Research Trajectories for Arylacetaldehydes with Dihalo-Substitution

Academic research into dihalo-substituted arylacetaldehydes primarily follows two main trajectories: the development of efficient synthetic methodologies and their application as intermediates in the synthesis of target molecules, particularly those with potential biological activity.

The synthesis of arylacetaldehydes can be challenging, and various methods are explored in the literature. One specific route to this compound involves a two-step process starting from 2-(3,5-dichlorophenyl)acetic acid, which is first reduced and then oxidized using Dess-Martin periodinane. chemicalbook.com Broader strategies for arylacetaldehydes include the one-step conversion from aryl aldehydes using a DMSO/KOH/zinc system or iridium-catalyzed reactions with arylboronic acids. researchgate.netnih.govresearchgate.net Research continues to seek more direct, high-yielding, and environmentally benign synthetic protocols.

The second major research trajectory focuses on using these compounds as building blocks. For instance, the chiral intermediate (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695), closely related to the corresponding acetaldehyde, is crucial for the synthesis of the antifungal drug Luliconazole. researchgate.netacs.org This underscores the academic and industrial interest in arylacetaldehydes bearing dichloro-substitutions as precursors to valuable pharmaceutical agents. Investigations often explore their use in multicomponent reactions to rapidly build molecular complexity.

Table 2: Selected General Synthetic Strategies for Arylacetaldehydes

Method Starting Materials Reagents/Catalyst Description
Oxidation of Arylethanols 2-Aryl-1-ethanols Dess-Martin periodinane, PCC, Swern oxidation reagents A common and reliable method involving the oxidation of a primary alcohol. chemicalbook.com
Reduction of Arylacetic Acids/Esters Arylacetic acids or esters DIBAL-H, LiAlH₄ Reduction of a carboxylic acid derivative to the aldehyde oxidation state. chemicalbook.com
One-Carbon Extension Aryl aldehydes or diaryl ketones DMSO/KOH/zinc DMSO provides a methine fragment to convert a carbonyl to a -CH₂CHO group. researchgate.net

| Iridium-Catalyzed Arylation | Vinylene carbonate, Arylboronic acids | Iridium/bisphosphine catalyst, Tetrahydroxydiboron | A modern cross-coupling approach to form the C-C bond directly. nih.govresearchgate.net |

Scope and Objectives of Academic Investigations on the Chemical Compound

The academic investigation of this compound is driven by clear objectives aimed at leveraging its unique chemical structure for broader applications.

The primary objectives include:

Exploration of Reactivity: Researchers aim to thoroughly characterize the reactivity of the compound. This involves studying how the electron-withdrawing nature of the dichlorophenyl ring affects the chemical behavior of the aldehyde group and investigating its participation in various organic reactions.

Application in Target-Oriented Synthesis: A significant objective is to utilize this compound as a key building block in the total synthesis of complex natural products or designed molecules with potential pharmaceutical or agrochemical applications. researchgate.net This leverages the specific steric and electronic properties conferred by the 3,5-dichloro substitution pattern to achieve desired biological activity or material properties.

Investigation as a Synthetic Intermediate: The compound is studied for its utility as a versatile intermediate for creating a range of other chemical structures. This includes its conversion to substituted styrenes, arylethanols, and various heterocyclic systems, expanding the toolbox available to synthetic chemists. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIYHGVIQIMBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591671
Record name (3,5-Dichlorophenyl)acetaldehyde
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109346-95-4
Record name 3,5-Dichlorobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109346-95-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl)acetaldehyde
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Synthetic Methodologies for 2 3,5 Dichlorophenyl Acetaldehyde

Direct Synthesis Approaches

Direct synthetic strategies for 2-(3,5-dichlorophenyl)acetaldehyde primarily involve the oxidation of the corresponding alcohol, the reduction of carboxylic acid derivatives, or the hydration and hydrolysis of suitable unsaturated precursors.

Oxidation of 2-(3,5-Dichlorophenyl)ethanol (B1349920) and Related Alcohols

A common and effective method for the preparation of this compound is the oxidation of its corresponding primary alcohol, 2-(3,5-dichlorophenyl)ethanol. To prevent over-oxidation to the carboxylic acid, this transformation requires the use of mild oxidizing agents.

A well-documented method involves the use of Dess-Martin periodinane (DMP) in dichloromethane. This reagent is known for its mildness and high efficiency in oxidizing primary alcohols to aldehydes with minimal side reactions. chemicalbook.com The reaction is typically carried out at or below room temperature, leading to a good yield of the desired aldehyde.

Other mild oxidizing agents that are commonly employed for this type of transformation include:

Pyridinium chlorochromate (PCC): A versatile reagent that can effectively oxidize primary alcohols to aldehydes. The reaction is typically performed in a non-aqueous solvent like dichloromethane.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.

The choice of oxidizing agent often depends on the scale of the reaction, the presence of other functional groups in the molecule, and considerations regarding reagent toxicity and waste disposal.

Table 1: Oxidation of 2-(3,5-Dichlorophenyl)ethanol
Oxidizing AgentSolventTypical Reaction ConditionsYieldReference
Dess-Martin Periodinane (DMP)Dichloromethane0 - 20 °C, 1 hour~60% (for the two-step synthesis from the carboxylic acid) chemicalbook.com
Pyridinium Chlorochromate (PCC)DichloromethaneRoom TemperatureGeneral method for primary alcohol oxidation
Swern Oxidation (DMSO, (COCl)2, Et3N)Dichloromethane-78 °C to Room TemperatureGeneral method for primary alcohol oxidation

Reduction of 2-(3,5-Dichlorophenyl)acetic Acid Derivatives

Another direct route to this compound involves the partial reduction of 2-(3,5-dichlorophenyl)acetic acid or its derivatives, such as esters or acyl chlorides. Careful selection of the reducing agent is crucial to stop the reduction at the aldehyde stage and prevent further reduction to the alcohol.

A documented two-step, one-pot synthesis starts with the reduction of 2-(3,5-dichlorophenyl)acetic acid using borane tetrahydrofuran (B95107) complex in tetrahydrofuran. This initial step reduces the carboxylic acid to the corresponding primary alcohol, 2-(3,5-dichlorophenyl)ethanol. The intermediate alcohol is then oxidized in the second step using Dess-Martin periodinane to yield this compound. chemicalbook.com

For a more direct conversion, derivatives of the carboxylic acid are often preferred. For instance, the Rosenmund reduction of 2-(3,5-dichlorophenyl)acetyl chloride, using hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄), could be a viable method to obtain the aldehyde directly.

The reduction of esters, such as methyl 2-(3,5-dichlorophenyl)acetate, to the aldehyde can be achieved using sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reagent is known to selectively reduce esters to aldehydes.

Table 2: Reduction of 2-(3,5-Dichlorophenyl)acetic Acid Derivatives
Starting MaterialReagent(s)Intermediate/ProductKey TransformationReference
2-(3,5-Dichlorophenyl)acetic acid1. Borane tetrahydrofuran 2. Dess-Martin periodinaneThis compoundReduction to alcohol, then oxidation chemicalbook.com
2-(3,5-Dichlorophenyl)acetyl chlorideH₂, Pd/BaSO₄ (poisoned)This compoundRosenmund Reduction
Methyl 2-(3,5-dichlorophenyl)acetateDiisobutylaluminium hydride (DIBAL-H)This compoundPartial reduction of ester

Hydration or Hydrolysis Routes from Corresponding Acetylenes or Enol Ethers

The hydration of a terminal alkyne, specifically 1,3-dichloro-5-ethynylbenzene, presents a potential pathway to this compound. This reaction typically follows Markovnikov's rule, which would initially produce the corresponding methyl ketone. However, under certain catalytic conditions, anti-Markovnikov hydration can be achieved, or a subsequent rearrangement can lead to the desired aldehyde.

Gold-catalyzed hydration of terminal alkynes has emerged as a powerful method. For instance, the hydration of phenylacetylene using a gold(III) catalyst in a methanol (B129727)/water solvent system can yield acetophenone. walisongo.ac.iduni-wuppertal.de While this points to the formation of a ketone, the development of catalytic systems that favor the aldehyde product is an active area of research.

Alternatively, the synthesis and subsequent hydrolysis of an enol ether derivative could provide the target aldehyde. This would involve the formation of a vinyl ether, such as 1-(3,5-dichlorophenyl)-1-methoxyethene, followed by acid-catalyzed hydrolysis to yield this compound.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound involve the initial construction of the core phenethyl carbon skeleton, followed by the introduction or modification of the aldehyde functional group.

Carbon-Carbon Bond Formation Strategies Leading to the Phenethyl Core

Several classic organic reactions can be employed to form the crucial carbon-carbon bond that establishes the 2-(3,5-dichlorophenyl)ethyl framework.

The Heck reaction offers a powerful method for the arylation of alkenes. In this context, the reaction of a 3,5-dichlorophenyl halide (e.g., 1-bromo-3,5-dichlorobenzene or 1-iodo-3,5-dichlorobenzene) with ethylene (B1197577) gas in the presence of a palladium catalyst would yield 3,5-dichlorostyrene. Subsequent hydroboration-oxidation of the styrene (B11656) derivative would produce 2-(3,5-dichlorophenyl)ethanol, which can then be oxidized to the target aldehyde as described in section 2.1.1.

Another prominent strategy is the Wittig reaction . This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. To construct the phenethyl core, 3,5-dichlorobenzaldehyde could be reacted with a suitable one-carbon phosphonium ylide, such as (methoxymethyl)triphenylphosphonium chloride. The resulting enol ether could then be hydrolyzed to furnish this compound. A patent for the synthesis of the related 2,4-dichlorophenyl acetaldehyde (B116499) describes a Darzens condensation of 2,4-dichlorobenzaldehyde with ethyl chloroacetate, followed by hydrolysis and decarboxylation, which represents another C-C bond forming strategy. google.com

Functional Group Interconversions Involving the Aldehyde Moiety from Alternate Carbonyl Precursors

Once the 2-(3,5-dichlorophenyl)ethyl skeleton is in place with a carbonyl group at the benzylic position, various functional group interconversions can lead to the desired aldehyde.

For instance, if the synthetic route yields 1-(3,5-dichlorophenyl)ethanone (3',5'-dichloroacetophenone), this ketone could potentially be converted to the target aldehyde. One approach could involve a multi-step sequence such as alpha-halogenation to form 2-bromo-1-(3,5-dichlorophenyl)ethanone, followed by a Favorskii rearrangement or a similar transformation to achieve the desired carbon skeleton rearrangement and functional group manipulation.

Catalytic and Stoichiometric Reagents in Formation Pathways

The synthesis of this compound often involves multi-step pathways where the choice between catalytic and stoichiometric reagents is a key factor. Stoichiometric reagents are consumed in the reaction and are required in at least a 1:1 molar ratio with the substrate, often leading to significant chemical waste. In contrast, catalytic reagents are used in small amounts and are regenerated during the reaction cycle, a core principle of green chemistry. researchgate.net

A documented pathway for synthesizing this compound from 2-(3,5-dichlorophenyl)acetic acid exemplifies the use of stoichiometric reagents in both a reduction and an oxidation step. chemicalbook.com

Formation Pathway Using Stoichiometric Reagents:

Reduction of Carboxylic Acid: The initial step involves the reduction of 2-(3,5-dichlorophenyl)acetic acid to the corresponding primary alcohol, 2-(3,5-dichlorophenyl)ethanol. This transformation is achieved using borane tetrahydrofuran complex in tetrahydrofuran (THF). The borane complex acts as a stoichiometric hydride donor to convert the carboxylic acid to the alcohol.

Oxidation of Alcohol: The resulting alcohol is then oxidized to the target aldehyde, this compound. This step employs the Dess-Martin periodinane (DMP), a hypervalent iodine compound, in dichloromethane (DCM). DMP is a stoichiometric oxidizing agent known for its mild conditions and high efficiency in converting primary alcohols to aldehydes. chemicalbook.com

The table below outlines the specifics of this two-stage, stoichiometric process. chemicalbook.com

StepStarting MaterialReagent(s)SolventConditionsProductYield
1. Reduction2-(3,5-dichlorophenyl)acetic acidBorane tetrahydrofuranTetrahydrofuran0 - 20°C, 3 h2-(3,5-dichlorophenyl)ethanolNot specified
2. Oxidation2-(3,5-dichlorophenyl)ethanolDess-Martin periodinaneDichloromethane0 - 20°C, 1 hThis compound60% (overall)

While effective, this pathway's reliance on stoichiometric borane and periodinane reagents generates significant waste byproducts. The development of catalytic alternatives, for instance, using catalytic hydrogenation for the reduction step or a catalytic oxidation system with a benign terminal oxidant like O2 for the oxidation step, would represent a significant improvement in process efficiency and sustainability. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high selectivity is paramount in multi-step organic synthesis to ensure the desired product is formed with minimal impurities. mdpi.com For the synthesis of this compound, chemo- and regioselectivity are the primary considerations.

Regioselectivity : This refers to the control of the position of chemical groups. In this case, the distinctive 3,5-dichloro substitution pattern on the phenyl ring is a core feature of the molecule. This regiochemistry is typically established by the selection of the initial starting material. The synthesis begins with a precursor that already contains the chlorine atoms in the desired 3 and 5 positions, and the subsequent reactions are designed to be non-disruptive to this aromatic substitution pattern.

Chemoselectivity : This involves the selective reaction of one functional group in the presence of others. This is a critical challenge in the synthesis of this compound.

In the reduction of 2-(3,5-dichlorophenyl)acetic acid, the carboxylic acid must be selectively reduced to a primary alcohol. Reagents like borane tetrahydrofuran are chosen for their ability to perform this conversion efficiently without affecting the aromatic ring or its chloro-substituents.

In the subsequent oxidation step, the primary alcohol must be converted to an aldehyde without being over-oxidized to the corresponding carboxylic acid. The Dess-Martin Oxidation is a highly chemoselective method favored for this purpose, as it effectively stops the oxidation at the aldehyde stage. chemicalbook.com

Stereoselectivity : The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselective control is not a consideration in its synthesis.

Environmentally Conscious ("Green") Approaches to Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov The established stoichiometric route for preparing this compound presents several opportunities for green improvements.

The primary drawbacks of the conventional method are:

Poor Atom Economy : The use of stoichiometric reagents like borane and Dess-Martin periodinane generates a large amount of chemical waste relative to the amount of product formed. researchgate.net

Hazardous Solvents : The use of solvents such as tetrahydrofuran and dichloromethane is undesirable due to their environmental and health concerns.

Environmentally conscious approaches would focus on replacing these components with greener alternatives.

Potential Green Synthetic Strategies:

Catalytic Oxidation : The most significant green improvement would be to replace the stoichiometric Dess-Martin periodinane with a catalytic system. This could involve using a transition-metal catalyst with a benign terminal oxidant, such as molecular oxygen (from air) or hydrogen peroxide, which produce only water as a byproduct. osaka-u.ac.jp

Greener Solvents : Replacing hazardous solvents is another key goal. Depending on the reaction, options could include more benign organic solvents or designing a process that works in water. nanobioletters.com

Alternative Energy Sources : The use of microwave irradiation or ultrasound-assisted synthesis can often lead to shorter reaction times, lower energy consumption, and improved yields, contributing to a more efficient and environmentally friendly process. nih.govmdpi.com

The following table compares the traditional stoichiometric route with a hypothetical green catalytic alternative.

FeatureTraditional Stoichiometric RouteHypothetical Green Catalytic Route
Oxidizing Agent Dess-Martin periodinane (Stoichiometric)O2 (Air) or H2O2 with a reusable catalyst
Byproducts Iodine-based organic wasteWater
Solvent DichloromethaneBenign solvent (e.g., water, ethanol) or solvent-free
Environmental Impact High waste generation (low atom economy)Minimal waste generation (high atom economy)
Energy Input Conventional heatingPotential for microwave or ultrasound assistance

The development of such green methodologies is a key focus of modern chemical research, aiming to make the production of important chemical compounds like this compound more sustainable. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 3,5 Dichlorophenyl Acetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and the oxygen nucleophilic. This polarity is the basis for many of the characteristic reactions of aldehydes.

Nucleophilic addition is a principal reaction pathway for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

In the presence of water, 2-(3,5-dichlorophenyl)acetaldehyde can reversibly form a geminal-diol, also known as a hydrate. masterorganicchemistry.com This reaction is typically in equilibrium with the aldehyde.

Similarly, the reaction with one equivalent of an alcohol, usually under acidic or basic catalysis, yields a hemiacetal. libretexts.orglibretexts.org The addition of a second equivalent of alcohol, with the removal of water, leads to the formation of a more stable acetal (B89532). libretexts.orgbyjus.com These reactions are reversible, and the acetal can be hydrolyzed back to the aldehyde with aqueous acid. masterorganicchemistry.com The formation of cyclic hemiacetals and acetals can occur if a diol is used. libretexts.org

Table 1: Acetal and Hemiacetal Formation

Reactant Product Type General Structure Conditions
Water Hydrate (geminal-diol) R-CH(OH)₂ Equilibrium in aqueous solution
One equivalent of alcohol Hemiacetal R-CH(OH)(OR') Acid or base catalysis

Thioacetals, the sulfur analogs of acetals, are formed from the reaction of this compound with thiols or dithiols, typically catalyzed by a Lewis or Brønsted acid. wikipedia.org These reactions proceed through a hemithioacetal intermediate. wikipedia.org Dithioacetals, particularly those derived from 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, are useful as protecting groups for the aldehyde functionality. wikipedia.orgnih.gov

Table 2: Thioacetal Formation

Reactant Intermediate Product Catalyst

The addition of a cyanide anion to this compound results in the formation of a cyanohydrin. libretexts.org This nucleophilic addition reaction involves the attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org The reaction is reversible and is often catalyzed by a base. libretexts.org For safety, hydrogen cyanide can be generated in situ by reacting a cyanide salt, like sodium cyanide, with an acid. google.comlibretexts.org

Like other aldehydes with α-hydrogens, this compound can undergo enolate-mediated reactions. In the presence of a base, it can be deprotonated at the α-carbon to form a resonance-stabilized enolate. coleparmer.com This enolate can then act as a nucleophile.

In an aldol (B89426) condensation , the enolate of this compound can add to another molecule of the same aldehyde (a self-condensation) or to a different aldehyde or ketone (a crossed-aldol condensation). This reaction forms a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde. magritek.com

The enolate derived from this compound can also participate in other C-C bond-forming reactions:

Mannich Reaction : This involves the aminoalkylation of the enolate with an iminium ion, which is formed from the reaction of a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. thermofisher.comscitepress.org The product is a β-amino carbonyl compound, known as a Mannich base. thermofisher.comnih.gov

Michael Addition : The enolate can act as a Michael donor and add to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate addition reaction. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This results in the formation of a 1,5-dicarbonyl compound. masterorganicchemistry.com

This compound can be converted to alkenes through olefination reactions.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comberkeley.edu The stereochemistry of the resulting alkene depends on the nature of the substituents on the ylide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org This reaction generally provides excellent E-selectivity for the resulting alkene. organic-chemistry.orgconicet.gov.ar The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which are easily removed from the reaction mixture. wikipedia.org The Still-Gennari modification of the HWE reaction can be employed to obtain Z-alkenes with high stereoselectivity. nrochemistry.comyoutube.com

Table 3: Comparison of Olefination Reactions

Reaction Reagent Key Feature Typical Product Stereochemistry
Wittig Reaction Phosphorus ylide Versatile for alkene synthesis Dependent on ylide stability

The aldehyde functional group of this compound is readily oxidized to the corresponding carboxylic acid, 2-(3,5-dichlorophenyl)acetic acid. iitk.ac.in This transformation can be achieved using a variety of oxidizing agents. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used. The synthesis of this compound has been reported via the reduction of 2-(3,5-dichlorophenyl)acetic acid followed by oxidation of the resulting alcohol, indicating that the oxidation of the aldehyde to the carboxylic acid is a feasible and common reaction. chemicalbook.com The selective oxidation of acetaldehyde (B116499) to acetic acid on certain catalysts has also been studied, suggesting similar transformations are possible for substituted acetaldehydes. utexas.edu

Reduction Reactions (e.g., to 2-(3,5-Dichlorophenyl)ethanol)

The aldehyde group in this compound is susceptible to reduction to a primary alcohol, yielding 2-(3,5-dichlorophenyl)ethanol (B1349920). This transformation is a fundamental reaction in organic synthesis.

Mechanism and Reagents:

The reduction of an aldehyde to an alcohol involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. A variety of reducing agents can accomplish this transformation.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. It is often used in protic solvents like ethanol (B145695) or methanol (B129727). The reaction is generally safe and proceeds with high yield.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can also reduce aldehydes to primary alcohols. However, it is highly reactive and reacts violently with protic solvents, necessitating the use of anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction conditions can be varied in terms of pressure and temperature. This method is effective for reducing the aldehyde group, and depending on the conditions, can sometimes also lead to the reduction of other functional groups or the aromatic ring. For instance, some studies have investigated the catalytic hydrogenation of chlorobenzenes to control the degree of dehalogenation. epa.gov

Illustrative Reaction:

The reduction of this compound to 2-(3,5-dichlorophenyl)ethanol can be represented as follows:

ClC₆H₃(Cl)CH₂CHO + [H] → ClC₆H₃(Cl)CH₂CH₂OH

Where [H] represents the reducing agent.

Some studies have shown that acetaldehyde can be an intermediate in the electroreduction of carbon monoxide to ethanol. dtu.dk This suggests the possibility of electrochemical methods for the reduction of substituted acetaldehydes as well.

Imine and Enamine Formation

The carbonyl group of this compound readily reacts with primary and secondary amines to form imines and enamines, respectively. These reactions are crucial for the synthesis of various nitrogen-containing compounds.

Imine Formation:

The reaction with a primary amine (R-NH₂) results in the formation of an imine, also known as a Schiff base, which contains a carbon-nitrogen double bond (C=N). lumenlearning.commasterorganicchemistry.com The reaction is typically acid-catalyzed and reversible. libretexts.orglibretexts.org

Mechanism:

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde. lumenlearning.comlibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. lumenlearning.comlibretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water). lumenlearning.comlibretexts.org

Elimination of Water: The lone pair on the nitrogen pushes out the water molecule, forming an iminium ion. lumenlearning.comlibretexts.org

Deprotonation: A base (often the solvent or another amine molecule) removes a proton from the nitrogen to yield the neutral imine. lumenlearning.comlibretexts.org

The pH of the reaction is a critical factor; the rate is generally highest around a pH of 5. lumenlearning.com

Enamine Formation:

Reaction with a secondary amine (R₂NH) leads to the formation of an enamine, which is an alkene bonded to a nitrogen atom. libretexts.orgwikipedia.org This occurs because secondary amines lack a second proton on the nitrogen to be eliminated to form a stable imine. libretexts.org

Mechanism: The mechanism is similar to imine formation up to the formation of the iminium ion. libretexts.orglibretexts.org However, since there is no proton on the nitrogen to be removed, a proton is instead abstracted from the α-carbon, leading to the formation of the C=C double bond of the enamine. libretexts.orglibretexts.org The synthesis of enamines often involves the condensation of an aldehyde or ketone with a secondary amine, and the efficiency of the reaction depends on the removal of water. thieme-connect.de

Reagent TypeProductKey Structural Feature
Primary Amine (RNH₂)Imine (Schiff Base)C=N double bond
Secondary Amine (R₂NH)EnamineC=C-N single bond

Knoevenagel Condensation and Related Carbonyl Condensations

This compound can participate in Knoevenagel condensation and other related carbonyl condensation reactions. The Knoevenagel condensation is a modification of the aldol condensation. wikipedia.orgsigmaaldrich.com

Knoevenagel Condensation:

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com

Mechanism:

Enolate Formation: The weak base deprotonates the active methylene compound to form a stabilized enolate ion.

Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.

Dehydration: The resulting aldol-type adduct undergoes dehydration to form a stable α,β-unsaturated product. sigmaaldrich.com

Commonly used active methylene compounds include malonic acid, diethyl malonate, and cyanoacetic acid. wikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to decarboxylation. wikipedia.orgorganic-chemistry.org

Aldol Condensation:

While the Knoevenagel condensation involves an activated methylene compound, the aldehyde can also undergo a self-condensation or a crossed aldol condensation with another enolizable aldehyde or ketone. This reaction is typically catalyzed by a base or an acid and leads to the formation of a β-hydroxy aldehyde or an α,β-unsaturated aldehyde after dehydration.

Reactivity Pertaining to the α-Carbon and the Aromatic Ring

α-Hydrogen Acidity and Enolization Processes

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-hydrogens) in this compound exhibit enhanced acidity compared to typical alkane hydrogens. libretexts.orgpressbooks.pub

α-Hydrogen Acidity:

The pKa of α-hydrogens in aldehydes is typically in the range of 16-18. libretexts.orglibretexts.org This increased acidity is due to the resonance stabilization of the resulting conjugate base, the enolate ion. libretexts.orgpressbooks.pub The negative charge on the α-carbon is delocalized onto the more electronegative oxygen atom of the carbonyl group. libretexts.orgpressbooks.pub

Enolization:

In the presence of an acid or a base, aldehydes can exist in equilibrium with their enol tautomers. pressbooks.publibretexts.org This process is known as keto-enol tautomerism. The enol form has a hydroxyl group bonded to a carbon-carbon double bond. For most simple aldehydes, the keto form is significantly more stable and predominates at equilibrium. pressbooks.pub

Base-catalyzed enolization: A base removes an α-hydrogen to form an enolate ion, which is then protonated on the oxygen to yield the enol. libretexts.org

Acid-catalyzed enolization: The carbonyl oxygen is first protonated, which makes the α-hydrogens more acidic and easier to remove by a weak base (like the solvent) to form the enol. libretexts.orgyoutube.com

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring (e.g., nitration, sulfonation, further halogenation)

The dichlorophenyl ring in this compound can undergo electrophilic aromatic substitution, although the presence of the two deactivating chlorine atoms and the aldehyde side chain influences the reactivity and regioselectivity of these reactions. minia.edu.egmsu.edu

Directing Effects:

Chlorine atoms: Halogens are deactivating yet ortho-, para-directing substituents. vaia.com They withdraw electron density from the ring through induction, making it less reactive towards electrophiles, but they can donate electron density through resonance to stabilize the intermediate carbocation (arenium ion) formed during ortho and para attack.

Acetaldehyde group (-CH₂CHO): This group is deactivating and meta-directing due to its electron-withdrawing inductive effect.

In this compound, the two chlorine atoms are in meta positions relative to each other. The positions ortho and para to one chlorine atom are either occupied by the other chlorine or the acetaldehyde group. The position between the two chlorine atoms (C4) and the positions ortho to the acetaldehyde group (C2 and C6, which are also ortho to a chlorine) are the most likely sites for substitution. The combined deactivating effects of the two chlorine atoms and the aldehyde group make the ring significantly less reactive than benzene (B151609).

Specific Reactions:

Nitration: This reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. minia.edu.eg The electrophile is the nitronium ion (NO₂⁺). Given the deactivating nature of the substituents, harsh reaction conditions may be required. The nitro group would be expected to substitute at the C4 or C6 positions. Studies on the nitration of other dichlorinated aromatic compounds have been conducted. researchgate.netrsc.orgresearchgate.net

Sulfonation: This is achieved using fuming sulfuric acid (H₂SO₄/SO₃). The electrophile is SO₃. This reaction is generally reversible. masterorganicchemistry.com

Further Halogenation: The introduction of a third halogen atom onto the ring would require a Lewis acid catalyst such as FeCl₃ or AlCl₃. masterorganicchemistry.comlibretexts.org The reaction would be slow due to the deactivated ring.

Nucleophilic Aromatic Substitution (if activated by other substituents or conditions)

Nucleophilic aromatic substitution (SNAr) is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

In this compound, the chlorine atoms are the potential leaving groups. The acetaldehyde group is electron-withdrawing, but it is not as strongly activating as a nitro group. Furthermore, it is meta to both chlorine atoms, which is not the ideal position for activating the ring towards SNAr. libretexts.org Therefore, nucleophilic aromatic substitution on this compound is expected to be very slow and require harsh reaction conditions, such as high temperatures and very strong nucleophiles. libretexts.org

If additional activating groups, such as nitro groups, were introduced onto the ring (for example, at the C4 or C6 positions), the reactivity towards SNAr would be significantly enhanced. wikipedia.orglibretexts.org

Rearrangement Reactions Involving the Acetaldehyde Moiety or Aromatic Ring

Rearrangement reactions are fundamental transformations in organic synthesis that involve the migration of an atom or group within a molecule. While specific examples involving this compound are not extensively documented in readily available literature, its structure as an aryl acetaldehyde suggests its potential to undergo certain established rearrangement reactions, such as the Willgerodt-Kindler reaction.

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones or aldehydes into the corresponding amides or thioamides. wikipedia.orgmsu.edu The reaction typically involves heating the carbonyl compound with sulfur and a secondary amine, such as morpholine. wikipedia.orgmsu.edu The net effect is the migration of the carbonyl or a derivative thereof to the terminal position of the alkyl chain and its oxidation. For an aryl acetaldehyde like this compound, this would result in the formation of a 2-(3,5-dichlorophenyl)thioacetamide derivative.

The mechanism of the Kindler modification of the Willgerodt reaction is thought to proceed through the initial formation of an enamine from the aldehyde and the secondary amine. wikipedia.org This enamine then reacts with elemental sulfur. A series of subsequent steps, potentially involving an aziridine (B145994) intermediate and tautomerization, leads to the final thioamide product. wikipedia.org The general applicability of this reaction to aldehydes suggests that this compound would be a viable substrate.

Reaction NameReactantsProduct TypeGeneral Conditions
Willgerodt-Kindler ReactionAryl Acetaldehyde, Sulfur, Secondary Amine (e.g., Morpholine)ThioamideHeating, often under microwave irradiation or in a suitable solvent. thieme-connect.de

Another relevant rearrangement, though not of the aldehyde itself but in its synthesis, is the Meinwald rearrangement . This reaction involves the acid-catalyzed isomerization of epoxides to carbonyl compounds. Specifically, aryl-substituted epoxides can rearrange to form α-aryl aldehydes. This provides a potential synthetic route to compounds like this compound from the corresponding styrene (B11656) oxide derivative.

Multi-Component Reactions Incorporating the Compound as a Core Reactant

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The aldehyde functionality of this compound makes it an excellent candidate for several well-known MCRs, including the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgchemistnotes.com This reaction is known for its high atom economy and broad substrate scope, accommodating a wide variety of aldehydes. wikipedia.orgorganic-chemistry.org It is plausible that this compound would readily participate in this transformation. The reaction can proceed through either a concerted or an ionic mechanism, depending on the solvent polarity. wikipedia.orgchemistnotes.com

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. The resulting intermediate undergoes a Mumm rearrangement to furnish the final product. wikipedia.org The versatility of the Ugi reaction suggests that this compound could serve as the aldehyde component, leading to the synthesis of complex, peptide-like molecules. wikipedia.orgnih.gov

Reaction NameKey ReactantsProduct
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Amide
Ugi ReactionAldehyde, Amine, Carboxylic Acid, IsocyanideBis-amide

Furthermore, three-component reactions involving aromatic aldehydes, malononitrile, and aliphatic amines have been reported to yield various substituted pyridine derivatives. The specific product formed can depend on the structure of the amine used. This highlights another potential avenue for the application of this compound in the synthesis of heterocyclic compounds.

Stereochemical Outcomes and Induction in Relevant Transformations

The control of stereochemistry is a critical aspect of modern organic synthesis. In reactions involving this compound, the generation of new stereocenters and the potential for stereoselective transformations are of significant interest.

In the context of the multi-component reactions mentioned above, both the Passerini and Ugi reactions can be rendered stereoselective. The use of chiral starting materials, such as a chiral amine or carboxylic acid in the Ugi reaction, can induce diastereoselectivity in the final product. Moreover, the development of enantioselective variants of these reactions, often employing chiral catalysts, has been an active area of research. wikipedia.orgwikipedia.org For instance, enantioselective Passerini reactions have been achieved using chiral Lewis acid catalysts, allowing for the synthesis of α-acyloxy amides with high enantiomeric excess. wikipedia.org

Beyond MCRs, the aldehyde group of this compound is a key functional handle for various asymmetric transformations. For example, asymmetric aldol reactions catalyzed by chiral organocatalysts, such as proline and its derivatives, are well-established methods for the enantioselective formation of carbon-carbon bonds. These reactions proceed through the formation of a chiral enamine intermediate from the catalyst and a ketone donor, which then reacts with an aldehyde acceptor.

The stereochemical outcome of reactions can also be influenced by the existing structural features of the molecule. For instance, in the hydrogenation of a chiral 2,5-dihydropyrrole, the diastereoselectivity was found to be dependent on the presence or absence of a protecting group on a side chain. This demonstrates that even remote functional groups can play a crucial role in directing the stereochemical course of a reaction. A similar principle could apply to reactions of derivatives of this compound that contain pre-existing stereocenters.

Reaction TypeStereochemical Control MethodPotential Outcome with this compound
Passerini ReactionChiral catalysts (e.g., Lewis acids)Enantiomerically enriched α-acyloxy amides
Ugi ReactionChiral starting materials (amine or acid) or chiral catalystsDiastereomerically or enantiomerically enriched bis-amides
Aldol ReactionChiral organocatalysts (e.g., proline)Enantiomerically enriched β-hydroxy carbonyl compounds
HydrogenationSubstrate control (e.g., directing groups)Diastereoselective reduction of a double bond in a derivative

Derivatization and Analogue Synthesis Based on 2 3,5 Dichlorophenyl Acetaldehyde

Synthesis of Alcohol, Carboxylic Acid, and Ester Derivatives

The aldehyde functional group of 2-(3,5-dichlorophenyl)acetaldehyde is readily converted into alcohol and carboxylic acid functionalities through standard oxidation and reduction reactions. The resulting carboxylic acid can be further derivatized to form esters.

Alcohol Derivative: The reduction of this compound yields its corresponding primary alcohol, 2-(3,5-dichlorophenyl)ethanol (B1349920). This transformation is commonly achieved using mild reducing agents to selectively target the aldehyde without affecting the aromatic chlorine substituents. A standard laboratory procedure involves the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The resulting alcohol is a key intermediate that can be used in further synthetic applications, including the generation of unsaturated systems or substitution reactions at the hydroxyl group.

Carboxylic Acid Derivative: Oxidation of the aldehyde group leads to the formation of 2-(3,5-dichlorophenyl)acetic acid. This can be accomplished using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can effectively convert the aldehyde to a carboxylic acid. The selective oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. utexas.edu

Ester Derivatives: Following the synthesis of 2-(3,5-dichlorophenyl)acetic acid, a wide array of ester derivatives can be prepared through esterification. The classical Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, is a common approach. chemguide.co.uk For more sensitive or sterically hindered substrates, milder methods employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be utilized to achieve high yields. organic-chemistry.org These methods allow for the synthesis of various esters, such as methyl, ethyl, or tert-butyl 2-(3,5-dichlorophenyl)acetate.

Table 1: Synthesis of Alcohol, Carboxylic Acid, and Ester Derivatives

Derivative Type Product Name Starting Material Reagents/Reaction Type
Alcohol 2-(3,5-Dichlorophenyl)ethanol This compound Reduction (e.g., NaBH₄)
Carboxylic Acid 2-(3,5-Dichlorophenyl)acetic acid This compound Oxidation (e.g., KMnO₄, CrO₃)
Ester Alkyl 2-(3,5-dichlorophenyl)acetate 2-(3,5-Dichlorophenyl)acetic acid Esterification (e.g., Alcohol, H₂SO₄) chemguide.co.uk

Formation of Nitrogen-Containing Derivatives (e.g., Imines, Oximes, Hydrazones, Semicarbazones)

The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack by nitrogen-containing compounds. These condensation reactions, which typically involve the elimination of a water molecule, yield a variety of C=N double-bonded derivatives. masterorganicchemistry.comlibretexts.org

Imines (Schiff Bases): The reaction of this compound with primary amines (R-NH₂) under neutral or mildly acidic conditions results in the formation of imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com The reaction proceeds via a tetrahedral intermediate, followed by dehydration. youtube.com This method is highly versatile and can be used to introduce a wide range of alkyl or aryl substituents onto the nitrogen atom. organic-chemistry.org

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces this compound oxime. byjus.com This reaction is generally catalyzed by weak acids or bases and is a common method for the characterization and protection of carbonyl compounds. nih.govijprajournal.com Oximes are also valuable synthetic intermediates themselves, capable of undergoing rearrangements (like the Beckmann rearrangement) or reduction to amines. byjus.comnih.gov

Hydrazones: The reaction with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. wikipedia.org The reaction of an aldehyde with hydrazine typically proceeds efficiently to form R₂C=N-NH₂ structures. wikipedia.org Hydrazones are important intermediates in reactions such as the Wolff-Kishner reduction and the Shapiro reaction. wikipedia.org

Semicarbazones: Condensation with semicarbazide (B1199961) (H₂N-NH-C(O)NH₂) affords this compound semicarbazone. Semicarbazones are often highly crystalline solids, making them useful for the purification and identification of aldehydes and ketones. sathyabama.ac.in The synthesis typically involves refluxing the aldehyde with semicarbazide, sometimes in the presence of a buffer or a mild acid. sathyabama.ac.innih.gov

Table 2: Synthesis of Nitrogen-Containing Derivatives

Derivative Class General Structure Nucleophilic Reagent
Imine (Schiff Base) (3,5-Cl₂C₆H₃)CH₂CH=N-R Primary Amine (R-NH₂) youtube.com
Oxime (3,5-Cl₂C₆H₃)CH₂CH=N-OH Hydroxylamine (NH₂OH) byjus.com
Hydrazone (3,5-Cl₂C₆H₃)CH₂CH=N-NHR Hydrazine (H₂N-NHR) wikipedia.org
Semicarbazone (3,5-Cl₂C₆H₃)CH₂CH=N-NH(CO)NH₂ Semicarbazide (H₂N-NHCONH₂) sathyabama.ac.in

Synthesis of Cyclized Products and Heterocyclic Systems via Intramolecular Reactions

The derivatives of this compound serve as versatile precursors for the synthesis of various heterocyclic systems. These transformations often involve the cyclization of an intermediate formed from the initial derivatization reaction.

For example, hydrazone derivatives can be used as key intermediates in the synthesis of pyrazole (B372694) rings, a common scaffold in pharmacologically active compounds. wikipedia.org Similarly, thiosemicarbazone derivatives, formed by reacting the aldehyde with thiosemicarbazide, can undergo base-catalyzed intramolecular cyclization to yield 1,2,4-triazole-3-thiones. nih.gov Another important class of heterocyclic compounds, 1,3,4-oxadiazoles, can also be synthesized from acetohydrazide precursors, which are accessible from the corresponding acetic acid derivative. nih.gov

Furthermore, N-acylthiourea derivatives, which can be synthesized from the aldehyde, are known to undergo dehydrosulfurization to form 1,3,5-oxadiazines, another class of six-membered heterocycles. mdpi.com The presence of multiple reactive sites in these derivatives—including the C=N bond, the adjacent methylene (B1212753) group, and functional groups on the derivatizing agent—provides numerous opportunities for intramolecular reactions leading to the construction of diverse five- and six-membered ring systems. clockss.org

Generation of Unsaturated Systems (e.g., styrenes, α,β-unsaturated carbonyls)

The structure of this compound allows for the creation of carbon-carbon double bonds, leading to unsaturated systems like styrenes and α,β-unsaturated carbonyls.

Styrenes: The corresponding styrene (B11656), 3,5-dichlorostyrene, can be synthesized from derivatives of this compound. echemi.com A common synthetic route involves the Wittig reaction, where the aldehyde is treated with a phosphorus ylide (e.g., methyltriphenylphosphonium (B96628) bromide with a strong base) to replace the carbonyl oxygen with a methylene group. Alternatively, the aldehyde can first be reduced to 2-(3,5-dichlorophenyl)ethanol, followed by acid-catalyzed dehydration to yield 3,5-dichlorostyrene.

α,β-Unsaturated Carbonyls: These valuable synthetic motifs can be generated using this compound as a key reactant in condensation reactions. rsc.org Specifically, in a crossed-aldol condensation, this compound can react with another aldehyde or ketone in the presence of an acid or base catalyst. If this compound acts as the electrophilic partner, it will react with an enolate from another carbonyl compound. Conversely, the protons on the carbon adjacent to the phenyl ring are acidic and can be removed to form an enolate, which can then attack another carbonyl compound. Subsequent dehydration of the resulting β-hydroxy aldehyde (aldol) product generates the α,β-unsaturated system. Such reactions are foundational for building larger, more complex carbon skeletons. whiterose.ac.uk

Exploration of Homologous and Isomeric Analogues from a Synthetic Chemistry Perspective

The synthetic routes to this compound can be adapted to produce a variety of structural analogues, including homologues (compounds with different chain lengths) and isomers (compounds with different chlorine substitution patterns on the phenyl ring).

Homologous Analogues:

Chain Elongation: To synthesize the next higher homologue, 3-(3,5-dichlorophenyl)propanal, one could start with 3,5-dichlorobenzyl bromide, convert it to the Grignard reagent, and react it with ethylene (B1197577) oxide to yield 2-(3,5-dichlorophenyl)ethanol. This alcohol can then be homologated via its tosylate or halide by cyanide displacement, followed by hydrolysis and reduction to the aldehyde. A more direct approach from 2-(3,5-dichlorophenyl)acetic acid would be the Arndt-Eistert homologation, which inserts a methylene group to give 3-(3,5-dichlorophenyl)propanoic acid, which can then be selectively reduced to the aldehyde.

Chain Shortening: The lower homologue, 3,5-dichlorobenzaldehyde, is a common starting material itself and can be prepared by various methods, including the oxidation of 3,5-dichlorotoluene.

Isomeric Analogues: The synthesis of isomeric dichlorophenylacetaldehydes relies on the availability of the corresponding dichlorinated aromatic precursors. For example, 2-(3,4-dichlorophenyl)acetaldehyde (B1365695) can be prepared starting from 3,4-dichlorotoluene (B105583) or 3,4-dichlorobenzaldehyde, following similar synthetic pathways as for the 3,5-dichloro isomer. The synthesis of various isomeric dichlorophenylmethylcarbinols (the alcohol precursors to the aldehydes) from the corresponding dichlorobenzaldehydes or bromodichlorobenzenes via Grignard reactions is a well-established methodology. orgsyn.org

Table 3: Examples of Isomeric Dichlorophenyl Acetaldehyde (B116499) Precursors

Isomer Name Common Precursor(s) Reference for Synthetic Approach
2-(2,4-Dichlorophenyl)acetaldehyde 2,4-Dichlorobenzaldehyde orgsyn.org
2-(3,4-Dichlorophenyl)acetaldehyde 3,4-Dichlorobenzaldehyde orgsyn.org
2-(2,6-Dichlorophenyl)acetaldehyde 2,6-Dichlorobenzaldehyde orgsyn.org
2-(2,3-Dichlorophenyl)acetaldehyde 2,3-Dichlorobenzaldehyde orgsyn.org
2-(2,5-Dichlorophenyl)acetaldehyde 2,5-Dichlorobenzaldehyde Not explicitly found, but inferred from general methods.

Table of Compounds Mentioned

Compound Name
1,2,4-Triazole-3-thiones
1,3,4-Oxadiazoles
1,3,5-Oxadiazines
2-(2,3-Dichlorophenyl)acetaldehyde
2-(2,4-Dichlorophenyl)acetaldehyde
2-(2,5-Dichlorophenyl)acetaldehyde
2-(2,6-Dichlorophenyl)acetaldehyde
2-(3,4-Dichlorophenyl)acetaldehyde
2-(3,4-Dichlorophenyl)ethanol
This compound
This compound oxime
This compound semicarbazone
2-(3,5-Dichlorophenyl)acetic acid
2-(3,5-Dichlorophenyl)ethanol
3,4-Dichlorobenzaldehyde
3,4-Dichlorotoluene
3,5-Dichlorobenzaldehyde
3,5-Dichlorobenzyl bromide
3,5-Dichlorostyrene
3,5-Dichlorotoluene
3-(3,5-Dichlorophenyl)propanal
3-(3,5-Dichlorophenyl)propanoic acid
4-Dimethylaminopyridine (DMAP)
Alkyl 2-(3,5-dichlorophenyl)acetate
Chromium trioxide
Dicyclohexylcarbodiimide (DCC)
Hydrazine
Hydroxylamine
Imines (Schiff Bases)
Methyltriphenylphosphonium bromide
Phenylhydrazine
Potassium permanganate
Pyrazoles
Semicarbazide
Sodium borohydride
Sulfuric acid
Thiosemicarbazide
Wittig reagent

Advanced Spectroscopic and Analytical Investigations in Chemical Research

Elucidation of Tautomeric Forms and Conformational Analysis in Solution and Solid State

The chemical behavior of 2-(3,5-Dichlorophenyl)acetaldehyde is intrinsically linked to its structural dynamics, namely keto-enol tautomerism and conformational preferences.

Keto-Enol Tautomerism

Like most aldehydes with α-hydrogens, this compound exists in equilibrium with its corresponding enol tautomer, (Z)-2-(3,5-dichlorophenyl)ethen-1-ol. chemistrysteps.comlibretexts.org This equilibrium, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.comlibretexts.org

Keto Form: this compound

Enol Form: (Z)-2-(3,5-Dichlorophenyl)ethen-1-ol

Under standard conditions, the equilibrium for simple aldehydes and ketones strongly favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org For acetaldehyde (B116499), the keto form is favored by a factor of approximately 10⁶. chemistrysteps.com However, the equilibrium can be influenced by solvent, temperature, and the presence of acid or base catalysts. masterorganicchemistry.comyoutube.com The enol form can be stabilized by factors such as conjugation or intramolecular hydrogen bonding, although these are not prominent in the parent enol of this compound. masterorganicchemistry.com

The tautomerization process can be catalyzed by both acids and bases. libretexts.org

Base-catalyzed mechanism: Involves the removal of an α-hydrogen to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom. chemistrysteps.com

Acid-catalyzed mechanism: Begins with the protonation of the carbonyl oxygen, making the α-hydrogens more acidic and facilitating their removal by a weak base (like water) to form the enol. libretexts.orgyoutube.com

Conformational Analysis

The conformation of this compound is determined by the rotation around the single bonds, particularly the C-C bond connecting the phenyl ring and the acetaldehyde moiety. The orientation of the aldehyde group relative to the dichlorophenyl ring influences the molecule's steric and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformational preferences in solution. msu.edu The coupling constants between the benzylic protons and the aldehyde proton can provide insight into the dihedral angles and the predominant conformation. For substituted phenylacetaldehydes, studies have shown that the conformation is a delicate balance between minimizing steric hindrance and optimizing electronic interactions. msu.edu The bulky chlorine atoms at the 3 and 5 positions of the phenyl ring will sterically influence the rotational barrier and the preferred orientation of the acetyl group.

In the solid state, the conformation would be fixed within the crystal lattice. While direct crystallographic data for the title compound is not available, analysis of related structures indicates that packing forces and intermolecular interactions like hydrogen bonding (if applicable) would dictate the observed conformation. youtube.com

A summary of the expected spectroscopic features for the keto and enol tautomers is presented below.

FeatureKeto TautomerEnol Tautomer
¹H NMR Aldehyde proton (CHO) at ~9-10 ppm. libretexts.orgVinylic proton (=CH-OH) at ~5-7 ppm; Hydroxyl proton (OH) with variable shift.
Benzylic protons (CH₂) at ~3.7-3.9 ppm.Aromatic protons with slightly different shifts due to changed conjugation.
¹³C NMR Carbonyl carbon (C=O) at ~190-200 ppm. libretexts.orgVinylic carbon bearing OH (C-OH) at ~140-150 ppm; Other vinylic carbon at ~100-110 ppm.
IR Spec Strong C=O stretch at ~1720-1740 cm⁻¹. matanginicollege.ac.inO-H stretch at ~3200-3600 cm⁻¹; C=C stretch at ~1640-1680 cm⁻¹.

Mechanistic Studies of Chemical Reactions Using in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

In situ (in the reaction mixture) spectroscopic techniques are invaluable for studying reaction mechanisms, allowing for the direct observation of reactants, intermediates, and products as the reaction progresses. wiley.com This avoids potential artifacts from quenching and workup procedures.

In situ NMR Spectroscopy In situ NMR is a powerful method for tracking homogeneous catalytic reactions. wiley.comrsc.org For a reaction involving this compound, such as a Grignard addition or a reduction, specialized NMR tubes can be used, sometimes under high pressure or at controlled temperatures. wiley.com

Consider the reduction of this compound with sodium borohydride (B1222165). An in situ ¹H NMR experiment would show:

A decrease in the intensity of the aldehyde proton signal at ~9-10 ppm. libretexts.org

A corresponding decrease in the benzylic proton signal of the starting material.

The appearance and growth of new signals corresponding to the product, 2-(3,5-dichlorophenyl)ethanol (B1349920), specifically the CH₂OH and CH(OH) protons.

By acquiring spectra at regular intervals, kinetic data can be extracted, and the presence of any transient intermediates might be detected, providing a detailed picture of the reaction pathway. rsc.org

In situ IR Spectroscopy Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for in situ reaction monitoring, often using a probe immersed directly into the reaction vessel. mt.com This technique is robust and can be used for a wide range of reaction conditions, including those that are hazardous or exothermic, like Grignard reactions. mt.comresearchgate.net

For the Grignard reaction of this compound with a reagent like methylmagnesium bromide, an in situ IR experiment would monitor:

The disappearance of the strong C=O stretching band of the aldehyde around 1725 cm⁻¹. matanginicollege.ac.in

The formation of the intermediate magnesium alkoxide.

Upon aqueous workup, the appearance of a broad O-H stretching band around 3200-3500 cm⁻¹ from the resulting secondary alcohol, 1-(3,5-dichlorophenyl)propan-2-ol.

This real-time monitoring allows for precise determination of reaction endpoints and can help identify the accumulation of unreacted starting materials, which is a critical safety consideration in exothermic processes. researchgate.nethzdr.de

TechniqueInformation GainedExample Application for this compound
In situ NMR Structural information on intermediates and products, reaction kinetics, detection of labile species. wiley.comMonitoring the reduction to 2-(3,5-dichlorophenyl)ethanol, observing the disappearance of the aldehyde proton and appearance of alcohol proton signals.
In situ IR Functional group transformations, reaction kinetics, process safety monitoring. mt.comTracking the Grignard addition by observing the decrease of the C=O stretch and the formation of the O-H stretch of the alcohol product after workup.

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern chemical analysis, providing highly accurate mass measurements that allow for the determination of elemental compositions. measurlabs.com Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer unparalleled resolution and mass accuracy, making them ideal for analyzing complex mixtures and identifying unknown compounds, including halogenated species. bohrium.com

Reaction Monitoring In the context of a chemical synthesis starting from this compound, HRMS can be used offline or coupled with liquid chromatography (LC-HRMS) to monitor reaction progress. By taking small aliquots from the reaction mixture over time, one can:

Confirm the identity of the product: The exact mass of the product can be measured and compared to the theoretical mass calculated from its chemical formula. For example, in the Wittig reaction with methyltriphenylphosphonium (B96628) bromide, the expected product is 3,5-dichloro-1-vinylbenzene.

Identify byproducts: The high resolving power of HRMS can separate and identify minor components in the reaction mixture, providing insights into side reactions.

Detect intermediates: In some cases, stable intermediates can be detected and identified by their exact mass, helping to elucidate the reaction mechanism.

The presence of two chlorine atoms in this compound and its derivatives provides a distinct isotopic pattern (due to ³⁵Cl and ³⁷Cl isotopes) that serves as a characteristic signature in the mass spectrum, aiding in the identification of chlorine-containing species.

Complex Mixture Analysis FT-ICR MS is particularly powerful for the molecular-level characterization of complex mixtures containing halogenated organic compounds. bohrium.com If this compound were involved in an environmental transformation or a complex polymerization reaction, FT-ICR MS could be used to analyze the resulting mixture without prior separation. The ultra-high resolution allows for the assignment of unique elemental formulas (C_c H_h Cl_2 O_o) to thousands of individual peaks in a single spectrum. This capability is crucial for understanding degradation pathways or the composition of complex materials. rsc.orgbohrium.comresearchgate.net

Analytical GoalHRMS ApplicationExpected Outcome for this compound Derivative
Product Verification Direct infusion or LC-HRMS of the final reaction mixture.Measured mass for a derivative like 2-(3,5-dichlorophenyl)acetic acid (C₈H₆Cl₂O₂) would be 219.9744, matching the theoretical mass. nih.gov
Byproduct Identification Analysis of reaction aliquots to find unexpected masses.Detection of masses corresponding to over-oxidation or side-reactions.
Isotopic Pattern Examination of the mass spectrum for the characteristic chlorine pattern.A species with two chlorine atoms will show a cluster of peaks with a relative intensity ratio of approximately 9:6:1 for the M, M+2, and M+4 ions.

X-ray Crystallography of Stable Derivatives to Study Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While aldehydes like this compound can be unstable and difficult to crystallize, they can be converted into stable, crystalline derivatives. Common derivatives for aldehydes include hydrazones, semicarbazones, and oximes.

The synthesis of such a derivative, for example, a 2,4-dinitrophenylhydrazone, would provide a stable compound suitable for single-crystal X-ray diffraction analysis. The resulting crystal structure would provide a wealth of information:

Unambiguous Molecular Structure: Confirmation of the covalent bonding and constitution of the molecule.

Molecular Conformation: Precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. This would show the exact orientation of the dichlorophenyl ring relative to the rest of the molecule. mdpi.com

Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds, halogen bonds (C-Cl···X), and π-π stacking interactions between phenyl rings. These interactions govern how the molecules pack together in the crystal lattice. acs.org

For instance, the crystal structure of a derivative of 2-(3,5-dichlorophenyl)acetic acid, a closely related compound, has been determined, providing a precedent for the types of interactions that might be observed. nih.gov Similarly, crystal structures of other dichlorophenyl-containing molecules, such as itraconazole (B105839) derivatives, reveal how the dichlorophenyl moiety participates in crystal packing. acs.org Analysis of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering.

Structural InformationData from X-ray CrystallographyRelevance
Bond Lengths/Angles Precise measurements of all atomic distances and angles.Provides fundamental data for comparison with computational models.
Torsion Angles Defines the conformation of the molecule (e.g., rotation around the C-C single bond).Reveals the lowest energy conformation in the solid state.
Intermolecular Contacts Identifies hydrogen bonds, halogen bonds, and van der Waals interactions.Explains the crystal packing arrangement and influences physical properties like melting point and solubility. mdpi.com
Unit Cell Parameters Dimensions of the repeating unit of the crystal lattice.Defines the overall crystal system and symmetry.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination of Chiral Derivatives

This compound itself is achiral. However, it can be converted into a chiral product through an asymmetric chemical reaction. For example, an asymmetric addition of a nucleophile to the carbonyl group would create a new stereocenter at the carbonyl carbon, resulting in a chiral secondary alcohol.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are specifically designed to analyze chiral substances. saschirality.org CD spectroscopy measures the differential absorption of left and right-circularly polarized light, a property that only chiral molecules exhibit. cas.cz This makes it a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. researchgate.netnih.gov

Determining Enantiomeric Excess (ee) If an asymmetric synthesis produced a chiral derivative of this compound, its ee could be determined using CD spectroscopy. The procedure would typically involve:

Reaction with a Chiral Sensing Ensemble: The chiral product (e.g., a secondary alcohol) is reacted in situ with a specially designed achiral probe that contains chromophores. This reaction forms new diastereomeric complexes that are CD-active. acs.orgnih.gov

Measurement of the CD Spectrum: The CD spectrum of the resulting solution is measured. The two enantiomers of the analyte will form diastereomeric complexes that produce mirror-image or distinctly different CD signals.

Correlation with ee: The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By creating a calibration curve with samples of known ee, the ee of an unknown sample can be accurately determined. nih.gov Methods using exciton-coupled circular dichroism (ECCD) are particularly effective, as they often produce strong, predictable bisignate CD curves. acs.org

This approach offers a rapid and sensitive method for analyzing the success of an asymmetric reaction, with modern techniques allowing for high-throughput screening of reaction conditions. researchgate.netbohrium.com

TechniquePrincipleApplication to a Chiral Derivative
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.orgQuantitative determination of enantiomeric excess (ee).
Exciton-Coupled CD (ECCD) Interaction between two or more chromophores in a chiral arrangement leads to intense, characteristic CD signals. acs.orgHigh-sensitivity determination of absolute configuration and ee of a derivative after complexation with a suitable probe.
Vibrational CD (VCD) The chiral equivalent of IR spectroscopy, measuring differential absorption in the vibrational region. bohrium.comProvides detailed structural and conformational information in addition to ee.

Theoretical and Computational Chemistry Studies of 2 3,5 Dichlorophenyl Acetaldehyde

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules.

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For 2-(3,5-Dichlorophenyl)acetaldehyde, rotation around the single bond connecting the phenyl ring and the acetaldehyde (B116499) moiety gives rise to different conformers.

A computational conformational analysis would typically involve scanning the potential energy surface by systematically rotating this dihedral angle. This process would identify the most stable conformers, corresponding to energy minima. It is anticipated that the molecule would exhibit at least two low-energy conformers: a syn and an anti conformation, referring to the relative orientation of the aldehyde group with respect to the phenyl ring. The relative energies of these conformers would be influenced by a balance of steric hindrance from the chlorine atoms and electronic interactions between the phenyl ring and the aldehyde group.

While specific data for the target molecule is unavailable, studies on substituted phenylacetaldehydes suggest that the relative stability of conformers is sensitive to the nature and position of the substituents on the phenyl ring.

Table 1: Hypothetical Relative Energies of Conformers of this compound

ConformerDihedral Angle (O=C-C-C)Relative Energy (kcal/mol)
syn~0°0.0 (Reference)
anti~180°Value would be determined by calculation
gauche~60°, ~300°Values would be determined by calculation

This table is illustrative and requires specific computational data for validation.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is rich in π-electrons. The LUMO, on the other hand, would likely be centered on the electron-deficient carbonyl carbon of the aldehyde group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of two electron-withdrawing chlorine atoms on the phenyl ring would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylacetaldehyde.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMOValue would be determined by calculation
LUMOValue would be determined by calculation
HOMO-LUMO GapValue would be determined by calculation

This table is illustrative and requires specific computational data for validation.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

Reaction Pathway Calculations and Transition State Analysis

Computational methods can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition states.

By mapping the potential energy surface of a reaction, computational chemistry can elucidate the step-by-step mechanism. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the phenyl ring, computational modeling can identify the most probable reaction pathways. This involves locating the transition state structures and calculating the activation energies for each step.

For instance, in a nucleophilic addition reaction, the model would show the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent protonation of the oxygen atom.

Transition state theory, combined with computational calculations, allows for the prediction of reaction rates and selectivities. By comparing the activation energies of different possible reaction pathways, one can determine which product is likely to form preferentially (regioselectivity) and in which spatial orientation (stereoselectivity).

For this compound, the presence of two chlorine atoms in the meta positions will influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the ring. Furthermore, in reactions involving the chiral center that can be formed at the alpha-carbon, computational models can predict which stereoisomer will be the major product.

In Silico Design of Novel Reactants and Derivatives for Targeted Chemical Synthesis

The in silico design of novel derivatives of this compound is a key area of computational research, aimed at creating new compounds with specific, enhanced, or targeted functionalities. This process involves the rational design of molecules on a computer before their actual synthesis in a laboratory. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are central to this endeavor. nih.govmdpi.com

The general workflow for designing novel derivatives involves:

Scaffold Selection: The core structure, in this case, this compound, is chosen as the starting point or "scaffold."

Virtual Library Generation: A library of virtual derivatives is created by systematically modifying the scaffold. For this compound, modifications could include altering the aldehyde functional group (e.g., oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or oxime) or changing the substitution pattern on the phenyl ring.

Property Calculation: A range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for each virtual derivative using computational software. mdpi.com

Modeling and Screening: The derivatives are then screened for desired properties. For instance, in drug design, molecular docking simulations can predict the binding affinity of each derivative to a specific biological target, such as an enzyme or receptor. nih.govmdpi.com This helps identify candidates with high potential for a desired biological activity.

For example, derivatives of similar dichlorophenyl structures have been investigated for various applications, including as potential anticancer and antimicrobial agents. mdpi.com An in silico approach could guide the synthesis of this compound derivatives for similar purposes. A hypothetical QSAR study might explore how modifications to the molecule affect a predicted biological activity, as illustrated in the table below.

Table 1: Hypothetical In Silico Design of this compound Derivatives

Derivative Name Modification from Parent Scaffold Key Descriptor Change Predicted Target/Application
2-(3,5-Dichlorophenyl)acetic acid Aldehyde (-CHO) oxidized to Carboxylic Acid (-COOH) Increased polarity, H-bond donor capacity Intermediate for amide synthesis
2-(3,5-Dichlorophenyl)ethanol (B1349920) Aldehyde (-CHO) reduced to Alcohol (-CH₂OH) Increased H-bond donor capacity Precursor for esterification reactions
N-Benzyl-1-(3,5-dichlorophenyl)methanimine Aldehyde (-CHO) converted to Imine (=N-CH₂Ph) Increased lipophilicity, altered stereochemistry Building block for heterocyclic synthesis

This structured design process allows chemists to focus their synthetic efforts on a smaller number of highly promising candidates, accelerating the discovery of new and useful chemical compounds.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions) from Theoretical Models

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules. These predictions are invaluable for confirming the identity and structure of newly synthesized compounds and for understanding their electronic and geometric features. Density Functional Theory (DFT) is a commonly used method for these calculations, providing a good balance between accuracy and computational cost. researchgate.net

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations model the magnetic shielding around each nucleus, which is then converted into a chemical shift value. While these predictions may not perfectly match experimental values due to solvent effects and other variables, they are typically accurate enough to aid in spectral assignment. pdx.eduorganicchemistrydata.org The estimated chemical shifts for the parent compound are presented below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO) 9.5 - 10.0 190 - 200
Methylene (B1212753) (CH₂) 3.7 - 4.2 45 - 55
Aromatic C-H (Position 2, 6) 7.3 - 7.5 128 - 132
Aromatic C-H (Position 4) 7.4 - 7.6 126 - 130
Aromatic C-Cl (Position 3, 5) - 134 - 138
Aromatic C (Position 1) - 138 - 142

Note: Values are estimates based on standard functional group ranges and may vary based on the specific computational model and solvent system used. carlroth.com

Vibrational Frequencies

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's chemical bonds. Computational models can calculate these frequencies, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes (e.g., stretching, bending) to observed absorption bands. washington.edu Such analysis helps confirm the presence of key functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
C=O Stretch Aldehyde 1720 - 1740
C-H Stretch Aldehyde 2720 - 2820
C-H Stretch Aromatic 3000 - 3100
C=C Stretch Aromatic Ring 1550 - 1600
C-Cl Stretch Aryl Halide 1000 - 1100
CH₂ Bend Methylene 1400 - 1450

Note: These are typical frequency ranges. washington.edunist.gov Precise values require specific DFT calculations.

Electronic Transitions

Theoretical models, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic transitions of a molecule. These transitions involve the excitation of an electron from an occupied orbital to an unoccupied orbital upon absorption of UV or visible light. For this compound, the key expected transitions would be the n→π* transition associated with the carbonyl group's non-bonding electrons and the π→π* transitions within the dichlorinated benzene (B151609) ring. Predicting the wavelengths (λ_max) of these absorptions helps in the interpretation of UV-Vis spectra and provides insight into the molecule's electronic structure.

Compound Index

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
2-(3,5-Dichlorophenyl)acetic acid
2-(3,5-Dichlorophenyl)ethanol
N-Benzyl-1-(3,5-dichlorophenyl)methanimine
2-(3-Chloro-5-fluorophenyl)acetaldehyde
2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde
Pyrimidine-5-carbonitrile
Benzothiadiazine

Role As a Key Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Organic Scaffolds

The reactivity of the aldehyde functional group in 2-(3,5-dichlorophenyl)acetaldehyde, coupled with the electronic and steric influences of the 3,5-dichlorophenyl moiety, makes it a valuable precursor for synthesizing diverse and complex organic scaffolds. This is particularly evident in the construction of heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

One of the key transformations involving this compound is its use in cyclization reactions to form nitrogen-containing heterocycles. For instance, it can serve as a crucial component in the synthesis of quinolines, a class of compounds with a broad spectrum of biological activities. nih.govallresearchjournal.comorganic-chemistry.org The general strategy involves the reaction of the aldehyde with an appropriate aniline (B41778) derivative, followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline (B57606) ring system. While specific examples detailing the use of this compound in widely recognized named reactions for quinoline synthesis like the Doebner-von Miller or Friedländer synthesis are not extensively documented in readily available literature, its structural motif is well-suited for such transformations.

Furthermore, this compound is a potential substrate for the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons. wikipedia.orgnrochemistry.comnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic substitution. The dichlorinated phenyl ring in the aldehyde can influence the reactivity and stereoselectivity of the cyclization, potentially leading to novel and complex alkaloid-like structures. mdpi.commdpi.com

The synthesis of fused heterocyclic systems also represents a significant application for this versatile building block. wiley-vch.dersc.org The aldehyde functionality can participate in a variety of cascade or multi-component reactions, allowing for the rapid assembly of complex molecular architectures from simple starting materials. beilstein-journals.org

Applications in Multi-Step Total Synthesis Endeavors for Structurally Diverse Molecules

The utility of this compound extends to its application in the multi-step total synthesis of structurally diverse and complex molecules, including natural products and their analogues. While specific total syntheses employing this exact compound are not prominently featured in the literature, its potential as a key fragment is significant. The dichlorophenyl moiety can be a desirable feature in the final target molecule or can be chemically modified in later synthetic steps.

In the context of total synthesis, this compound can be envisioned as a key building block for introducing a dichlorinated aromatic unit into a larger molecular framework. This is particularly relevant in the synthesis of agrochemicals and pharmaceuticals, where halogenated aromatic rings are often incorporated to enhance biological activity and metabolic stability.

The aldehyde group provides a handle for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Wittig reactions, and Grignard additions, allowing for the elongation of the carbon chain and the introduction of new stereocenters. These reactions are fundamental steps in the assembly of complex carbon skeletons. The stereochemical outcome of such reactions can be influenced by the steric and electronic nature of the 3,5-dichlorophenyl group.

Use in the Construction of Advanced Material Precursors (e.g., monomers for polymers, ligands for coordination chemistry)

The unique electronic properties conferred by the dichlorinated phenyl ring make this compound an attractive starting material for the synthesis of advanced material precursors. hilarispublisher.com The presence of chlorine atoms can enhance properties such as thermal stability, flame retardancy, and insolubility, which are desirable in various materials applications.

While direct polymerization of this compound is not a common application, it can be readily converted into monomers suitable for polymerization. For example, the aldehyde can be transformed into vinyl or acrylic derivatives, which can then undergo polymerization to produce polymers with tailored properties. The dichlorophenyl groups pendant to the polymer backbone would significantly influence the material's bulk properties.

In the realm of coordination chemistry, this compound serves as a valuable precursor for the synthesis of functionalized ligands. nih.gov The aldehyde can be modified to incorporate coordinating atoms such as nitrogen, sulfur, or phosphorus, leading to ligands with specific binding affinities for various metal ions. The dichlorophenyl moiety can influence the electronic environment of the metal center in the resulting coordination complex, thereby tuning its catalytic activity, photophysical properties, or magnetic behavior. For instance, ligands derived from this aldehyde could be employed in the development of novel catalysts for organic transformations or in the construction of functional metal-organic frameworks (MOFs). beilstein-journals.org

Contribution to Methodological Development in Contemporary Organic Synthesis (e.g., novel coupling reactions, asymmetric synthesis)

The reactivity of this compound makes it a useful substrate for the development and optimization of new synthetic methodologies. Its well-defined structure allows for the systematic study of reaction mechanisms and the influence of electronic and steric effects on reaction outcomes.

In the area of asymmetric synthesis, this aldehyde can serve as a prochiral substrate for the development of new enantioselective transformations. nih.govnih.gov For example, the asymmetric addition of nucleophiles to the aldehyde carbonyl group, catalyzed by chiral organocatalysts or metal complexes, can lead to the formation of enantioenriched alcohols. semanticscholar.orgnih.gov The dichlorophenyl group can play a crucial role in the stereodifferentiation process by interacting with the chiral catalyst.

Furthermore, this compound can be utilized as a model substrate in the development of novel coupling reactions. The presence of two chlorine atoms on the aromatic ring offers sites for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of new substituents and the construction of more complex molecules. The aldehyde functionality can either be protected during these transformations or can participate in subsequent reactions.

The compound's structure is also amenable to cascade or multi-component reactions, which are highly efficient processes for the construction of complex molecules in a single step. beilstein-journals.orgnih.gov The development of new cascade reactions involving this compound could provide rapid access to novel chemical entities with potential applications in drug discovery and materials science.

Q & A

Q. Why do some studies report cytotoxicity for dichlorophenyl derivatives while others show no effect?

  • Analysis : Discrepancies arise from cell line specificity (e.g., HEK293 vs. HepG2) and assay endpoints (apoptosis vs. necrosis). Use high-content screening (HCS) with multi-parameter readouts (e.g., mitochondrial membrane potential, ROS levels) to clarify mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.